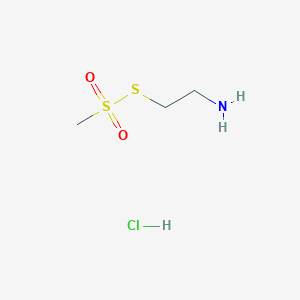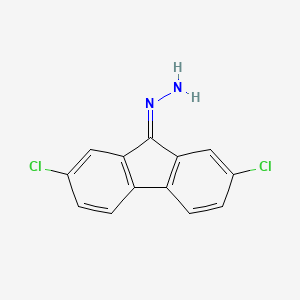
(2,7-Dichlorofluoren-9-ylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,7-Dichloro-9H-fluoren-9-ylidene)hydrazine is an organic compound that belongs to the class of fluorenes It is characterized by the presence of two chlorine atoms at the 2 and 7 positions of the fluorene ring and a hydrazine moiety at the 9 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,7-dichloro-9H-fluoren-9-ylidene)hydrazine typically involves the reaction of 2,7-dichloro-9H-fluorenone with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for (2,7-dichloro-9H-fluoren-9-ylidene)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effective and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (2,7-Dichloro-9H-fluoren-9-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert it into fluorenyl derivatives.
Substitution: The chlorine atoms at the 2 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of (2,7-dichloro-9H-fluoren-9-ylidene)hydrazine in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. Molecular docking studies have revealed that the compound binds to the active site of tyrosinase, thereby inhibiting its function . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the disruption of mitochondrial function and activation of caspases .
Comparaison Avec Des Composés Similaires
- (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIS)
- (E)-1-(2-hydroxynaphtylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIN)
Comparison:
- Photophysical Properties: Both FIIS and FIIN exhibit large Stokes shifts, making them suitable for biological fluorescence imaging. In comparison, (2,7-dichloro-9H-fluoren-9-ylidene)hydrazine also shows promising photophysical properties but with different absorption and emission spectra .
- Biological Activity: While (2,7-dichloro-9H-fluoren-9-ylidene)hydrazine has demonstrated antimicrobial and anticancer activities, FIIS and FIIN have shown potential as tyrosinase inhibitors with lower binding energies compared to standard inhibitors .
- Chemical Reactivity: The presence of chlorine atoms in (2,7-dichloro-9H-fluoren-9-ylidene)hydrazine allows for diverse substitution reactions, whereas FIIS and FIIN primarily undergo reactions involving their hydroxyl groups .
Propriétés
Numéro CAS |
888-00-6 |
|---|---|
Formule moléculaire |
C13H8Cl2N2 |
Poids moléculaire |
263.12 g/mol |
Nom IUPAC |
(2,7-dichlorofluoren-9-ylidene)hydrazine |
InChI |
InChI=1S/C13H8Cl2N2/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(17-16)11(9)5-7/h1-6H,16H2 |
Clé InChI |
MJCKPZLVESPSQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=NN)C3=C2C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13123305.png)
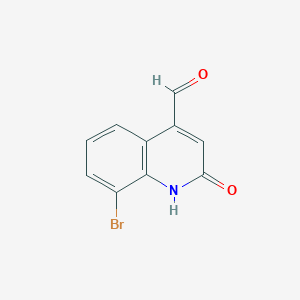
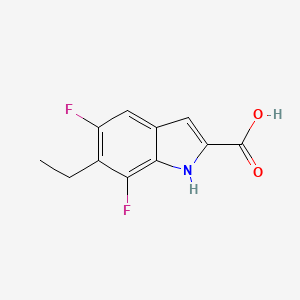

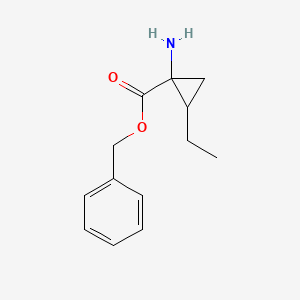
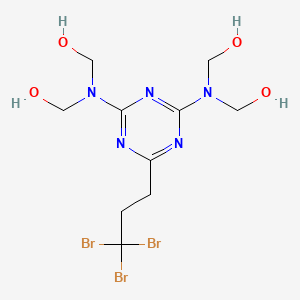
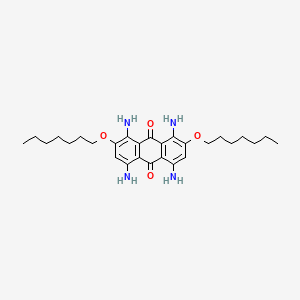
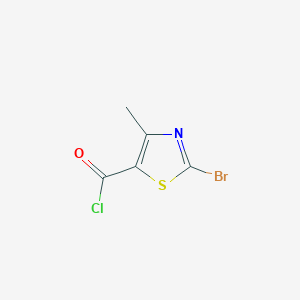
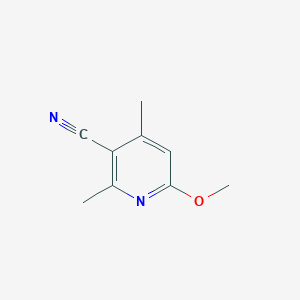
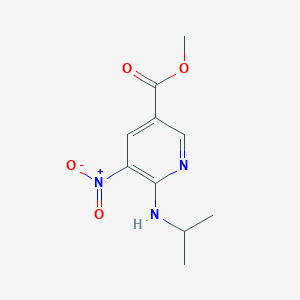
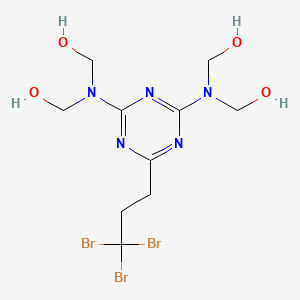
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
